beta-Apocarotenal

Nutritional Biochemistry Food Fortification Vitamin A Equivalency

beta-Apocarotenal, also known as trans-β-apo-8'-carotenal, is a C30 apocarotenoid (molecular formula: C30H40O, molar mass: 416.649 g/mol) formed by oxidative cleavage of β-carotene. It occurs naturally in spinach and citrus fruits and is classified as a provitamin A carotenoid, although its activity is reduced compared to the parent molecule.

Molecular Formula C30H40O
Molecular Weight 416.6 g/mol
Cat. No. B12507825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Apocarotenal
Molecular FormulaC30H40O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
InChIInChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3
InChIKeyDFMMVLFMMAQXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Apocarotenal (E160e) Procurement Guide: Orange-Red Carotenoid Colorant with Defined Vitamin A Activity and Regulatory Status


beta-Apocarotenal, also known as trans-β-apo-8'-carotenal, is a C30 apocarotenoid (molecular formula: C30H40O, molar mass: 416.649 g/mol) [1] formed by oxidative cleavage of β-carotene [2]. It occurs naturally in spinach and citrus fruits and is classified as a provitamin A carotenoid, although its activity is reduced compared to the parent molecule [1][3]. As a food colorant, it is designated by the E number E160e and produces a light orange to orange-red hue [1].

Why Beta-Apocarotenal Cannot Be Interchanged with Other Carotenoids Without Quantitative Validation


Carotenoids exhibit significant heterogeneity in their provitamin A activity, antioxidant capacity, metabolic fate, and color profile. Generic substitution of beta-apocarotenal with β-carotene, canthaxanthin, or other analogs can lead to unintended shifts in nutritional labeling, color shade stability, and regulatory compliance. The following evidence demonstrates that beta-apocarotenal possesses quantifiable, non-interchangeable properties that must be validated for each specific application [1][2].

Beta-Apocarotenal Quantitative Differentiation Evidence: Comparator-Based Data for Scientific and Procurement Decisions


Provitamin A Activity of Beta-Apocarotenal vs. Beta-Carotene

Beta-apocarotenal exhibits 50% less pro-vitamin A activity compared to β-carotene on a molar basis [1]. This quantitative difference is critical for nutritional labeling and fortification strategies.

Nutritional Biochemistry Food Fortification Vitamin A Equivalency

Antioxidant Hierarchy of Beta-Apocarotenal vs. Other Carotenoids

In a laser flash photolysis study, beta-apo-8'-carotenal radical cations were scavenged rapidly by all four tocopherol homologues, whereas other carotenoid radical cations reacted much more slowly. The established antioxidant hierarchy positions beta-apo-8'-carotenal in the lowest tier among the carotenoids tested: α-tocopherol > lycopene ~ β-tocopherol ~ γ-tocopherol > β-carotene > zeaxanthin ~ δ-tocopherol > lutein > echinenone >> canthaxanthin ~ β-apo-8'-carotenal > astaxanthin [1].

Antioxidant Activity Radical Scavenging Food Preservation

Singlet Oxygen Quenching Rate Constant of Beta-Apocarotenal vs. Beta-Carotene and Canthaxanthin

The singlet oxygen quenching rate constant for beta-apo-8'-carotenal was determined to be 3.06 × 10⁹ M⁻¹ s⁻¹, compared to 4.6 × 10⁹ M⁻¹ s⁻¹ for β-carotene and 1.12 × 10¹⁰ M⁻¹ s⁻¹ for canthaxanthin [1].

Photoprotection Oxidative Stability Singlet Oxygen Quenching

CYP1A Induction by Beta-Apocarotenal vs. Beta-Carotene in Rat Liver

Beta-apo-8'-carotenal strongly induces liver cytochromes P4501A1 and 1A2 in rats, whereas β-carotene does not [1]. This differential induction profile is shared with canthaxanthin and astaxanthin but is absent in the parent molecule.

Xenobiotic Metabolism Drug-Nutrient Interactions Toxicology

Regulatory Acceptable Daily Intake (ADI) of Beta-Apocarotenal vs. Beta-Carotene

The EFSA established an ADI for β-apo-8'-carotenal (E 160e) of 0.05 mg/kg bw/day based on a LOAEL of 10 mg/kg bw/day from a 13-week rat study and an uncertainty factor of 200 [1]. In contrast, β-carotene (E 160a) has a group ADI of 0-5 mg/kg bw/day, though this was later withdrawn for synthetic β-carotene [2]. The specific ADI for beta-apocarotenal reflects its unique toxicological profile.

Food Safety Regulatory Compliance Toxicology

Color Shade Differentiation: Beta-Apocarotenal vs. Beta-Carotene in Formulation

Beta-carotene contributes yellow to orange hues, whereas apocarotenal contributes orange to red hues [1]. A 5% apocarotenal powder formulation is described as producing a reddish color shade that is even more reddish than the red formulation of beta-carotene [2].

Food Colorant Color Science Sensory Evaluation

Optimal Beta-Apocarotenal Application Scenarios Based on Quantitative Differentiation Evidence


Clean-Label Food and Beverage Coloring Requiring Orange-Red Hues

Beta-apocarotenal is the preferred choice when a natural or nature-identical orange-red shade is required, and β-carotene's yellow-orange hue is insufficient. Its color profile allows for the replacement of artificial dyes like Allura Red or Ponceau 4R in beverages, dairy products, and confectionery . The specific color shade differentiation from β-carotene is a key procurement consideration for achieving target visual appearance without synthetic additives.

Nutritional Fortification with Precisely Defined Vitamin A Equivalency

In fortified foods where accurate vitamin A labeling is mandatory, beta-apocarotenal's 50% lower provitamin A activity compared to β-carotene must be accounted for. This quantitative difference prevents inadvertent over-fortification and ensures compliance with nutritional labeling regulations. Procurement should specify beta-apocarotenal when a moderate vitamin A contribution is desired alongside the colorant function.

Formulations Requiring Controlled Xenobiotic Metabolism Modulation

In pharmaceutical or nutraceutical applications where CYP1A induction must be avoided, β-carotene is the safer alternative, as beta-apocarotenal is a strong inducer of CYP1A1 and 1A2 in preclinical models . Conversely, if CYP1A induction is a desired outcome (e.g., for chemoprevention research), beta-apocarotenal's differential activity becomes a selection criterion.

Light-Sensitive Products Where Photoprotection is Secondary to Color Stability

Beta-apocarotenal exhibits fair light stability and poor oxidation stability , and its singlet oxygen quenching rate constant is 33% lower than that of β-carotene [3]. Therefore, it is suitable for applications where photoprotection is not the primary function, but where its orange-red color and pH stability (color shade independent of pH) are advantageous, such as in acidic beverages and dairy products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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